Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
Overview
Description
“Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate” is a chemical compound with the molecular formula C13H16N2O4 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, like “this compound”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . The synthesis of these compounds often involves starting materials such as 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a morpholine ring, a carbonyl group, and an amino group . The InChI key for this compound is QOHKRFFRANDKSH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 264.28 . The compound is typically stored at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate has been studied for its chemical behavior, particularly in the context of cyclization reactions. For instance, its behavior in the presence of bases, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, has been examined (Ukrainets et al., 2014).
- The compound's structural aspects, such as its molecular structures in amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, have been analyzed through X-ray diffraction analysis (Kovalevsky et al., 1998).
Biomedical Applications
- The compound has been investigated for its potential antimicrobial activities. For example, derivatives of the compound have been synthesized and tested against various microorganisms, showing moderate to good antimicrobial properties (Bektaş et al., 2007).
- It has also been a part of studies focusing on antitumor activities. A study explored the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, a derivative of the compound, which showed some inhibitory effects on cancer cell proliferation (Lu et al., 2018).
Material Science and Polymer Chemistry
- In the realm of polymer science, it has been utilized in the synthesis of copolymeric systems, particularly in the development of photoinitiators for ultraviolet-curable pigmented coatings (Angiolini et al., 1997).
- The compound has also been a part of the synthesis of biodegradable polyesteramides with pendant functional groups, which have applications in material science and biotechnology (Veld et al., 1992).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 2-amino-4-morpholinobenzoate”, indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . It is recommended to ensure adequate ventilation, wear personal protective equipment, and avoid dust formation when handling this compound .
Future Directions
The synthesis of morpholines and their carbonyl-containing analogs, like “Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate”, continues to be a field of active research due to their importance in natural products and biologically relevant compounds . Future directions may include the development of more efficient and stereoselective synthesis methods .
Properties
IUPAC Name |
methyl 2-amino-4-(morpholine-4-carbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKRFFRANDKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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